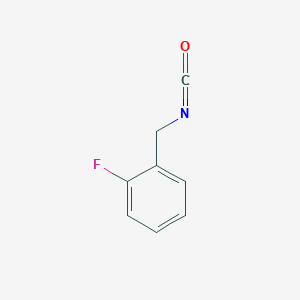

2-Fluorobenzyl isocyanate

Description

The exact mass of the compound 2-Fluorobenzyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluorobenzyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluorobenzyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-(isocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKESSRSRKDVNBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349199 | |

| Record name | 2-Fluorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132740-44-4 | |

| Record name | 1-Fluoro-2-(isocyanatomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132740-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-2-(isocyanatomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of 2-Fluorobenzyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzyl isocyanate (C₈H₆FNO) is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 2-fluorobenzyl moiety into various molecular scaffolds.[1] The presence of the fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in the design of novel therapeutic agents.[2] This guide will explore the most common and effective methods for the preparation and subsequent purification of this important synthetic intermediate.

Core Synthetic Strategies

The synthesis of 2-Fluorobenzyl isocyanate can be approached through several established routes, each with its own set of advantages and considerations. The primary methods involve either the direct phosgenation of 2-fluorobenzylamine or phosgene-free alternatives such as the Curtius and Hofmann rearrangements.

Phosgenation of 2-Fluorobenzylamine

The reaction of a primary amine with phosgene or a phosgene equivalent is a traditional and highly efficient method for the synthesis of isocyanates.[1][3] This approach involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of phosgene (or its less hazardous surrogate, triphosgene), followed by elimination of hydrogen chloride.

Causality Behind Experimental Choices: The use of a phosgene equivalent like triphosgene is often preferred in a laboratory setting to mitigate the extreme toxicity and handling difficulties associated with phosgene gas.[4][5] The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane, to prevent side reactions. A non-nucleophilic base, like triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[4]

Caption: Phosgenation of 2-Fluorobenzylamine Workflow.

Experimental Protocol: Phosgenation using Triphosgene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluorobenzylamine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30 minutes.

-

Base Addition: Following the addition of the triphosgene solution, add a solution of triethylamine (2.2 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the filtrate sequentially with dilute hydrochloric acid, water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Fluorobenzyl isocyanate.

Phosgene-Free Synthesis: The Curtius Rearrangement

The Curtius rearrangement is a powerful phosgene-free method for the synthesis of isocyanates from carboxylic acids.[6][7][8] The reaction proceeds through an acyl azide intermediate, which upon thermal or photochemical rearrangement, eliminates nitrogen gas to form the isocyanate.[6]

Causality Behind Experimental Choices: This method avoids the use of highly toxic phosgene. The starting material, 2-fluorophenylacetic acid, is readily available. The conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride is a standard and efficient transformation.[6] The subsequent reaction with an azide source, such as sodium azide, forms the key acyl azide intermediate. The thermal rearrangement is typically performed in an inert, high-boiling solvent to facilitate the controlled decomposition of the acyl azide.

Caption: Hofmann Rearrangement Synthesis Pathway.

Experimental Protocol: Hofmann Rearrangement

-

Reaction Setup: In a flask, prepare a solution of sodium hydroxide in water and cool it to 0 °C.

-

Bromine Addition: Slowly add bromine (1.0 eq) to the cold sodium hydroxide solution to form sodium hypobromite in situ.

-

Amide Addition: Add 2-fluorobenzamide (1.0 eq) to the hypobromite solution while maintaining the temperature below 10 °C.

-

Reaction Progression: Slowly warm the reaction mixture and then heat to around 70-80 °C for a period of time to complete the rearrangement.

-

Work-up: After cooling, the isocyanate can be extracted with an organic solvent. The organic layer is then washed with water and brine.

-

Isolation: After drying the organic layer, the solvent is removed under reduced pressure to yield the crude 2-Fluorobenzyl isocyanate.

Purification of 2-Fluorobenzyl Isocyanate

The crude 2-Fluorobenzyl isocyanate obtained from any of the synthetic routes will likely contain impurities such as unreacted starting materials, by-products, and residual solvent. Purification is essential to obtain a product of high purity suitable for subsequent applications.

Vacuum Distillation

Vacuum distillation is the most common and effective method for purifying isocyanates, which often have high boiling points and can be thermally sensitive. [9] Causality Behind Experimental Choices: Performing the distillation under reduced pressure lowers the boiling point of the isocyanate, minimizing thermal decomposition and polymerization, which can occur at elevated temperatures. [9]It is crucial to use a dry distillation apparatus as isocyanates are reactive towards moisture.

Quantitative Data for 2-Fluorobenzyl Isocyanate Purification

| Parameter | Value | Reference |

| Boiling Point | 202 °C (lit.) | |

| Density | 1.18 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.505 (lit.) |

Experimental Protocol: Vacuum Distillation

-

Setup: Assemble a clean, dry distillation apparatus suitable for vacuum distillation.

-

Charging the Flask: Charge the distillation flask with the crude 2-Fluorobenzyl isocyanate.

-

Applying Vacuum: Gradually apply vacuum to the system.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect the fraction that distills at the appropriate temperature and pressure for 2-Fluorobenzyl isocyanate.

-

Storage: Store the purified isocyanate under a dry, inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation.

Chromatographic Methods

While distillation is the primary method for bulk purification, chromatographic techniques can be employed for smaller scale purification or for the analysis of purity.

Causality Behind Experimental Choices: Due to the reactivity of the isocyanate group, derivatization is often necessary for analysis by methods like HPLC. [10]For preparative chromatography, care must be taken to use anhydrous solvents and a stationary phase that is not reactive towards isocyanates. Normal-phase chromatography on silica gel using a non-polar eluent system is a potential option, though the reactivity of the isocyanate with the silica surface must be considered.

Caption: Purification Workflow for 2-Fluorobenzyl Isocyanate.

Safety Considerations

Isocyanates are potent respiratory and dermal sensitizers and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All reactions and purifications should be conducted under an inert atmosphere to prevent reaction with moisture.

References

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide.

- ResearchGate. (n.d.). Biologically relevant 2‐fluorobenzamide compounds.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 29). 2-Fluorobenzylamine: A Versatile Intermediate in Organic Synthesis and Pharmaceutical Development.

- MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide.

- BenchChem. (2025).

- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.

- NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples.

- Wikipedia. (n.d.). Hofmann rearrangement.

- ChemicalBook. (2025, September 25). 2,4-Difluorobenzylamine.

- Google Patents. (n.d.).

- Alfa Chemistry. (n.d.). Curtius Rearrangement.

- Organic Chemistry Portal. (n.d.). Curtius Rearrangement.

- Chemist Wizards. (n.d.). Hofmann Rearrangement.

- Chemistry Steps. (n.d.). Hofmann Rearrangement.

- PharmD Guru. (n.d.). 31. HOFMANN REARRANGEMENT.

- Google Patents. (n.d.).

- ChemicalBook. (n.d.).

- Sigma-Aldrich. (n.d.). 4-Fluorobenzylamine 0.97 (4-Fluorophenyl)methanamine.

- PrepChem.com. (n.d.). Synthesis of 2-fluorobenzoyl chloride.

- Organic Syntheses. (n.d.).

- Sci-Hub. (n.d.). 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence.

- SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.

- Google Patents. (n.d.).

- Wikipedia. (n.d.). Curtius rearrangement.

- The Royal Society of Chemistry. (n.d.).

- OSHA. (n.d.). OSHA Method 5002.

- Google Patents. (n.d.). CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone.

- Thieme. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- PubMed Central (PMC). (n.d.).

- Google Patents. (n.d.).

- ResearchGate. (n.d.).

- Scribd. (n.d.).

- BenchChem. (2025).

- CDC. (n.d.).

- EPA. (n.d.).

Sources

- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Curtius Rearrangement [organic-chemistry.org]

- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 9. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]

- 10. epa.gov [epa.gov]

Foreword: A Senior Application Scientist's Perspective

An In-depth Technical Guide to 2-Fluorobenzyl Isocyanate (CAS 132740-44-4)

Welcome to this comprehensive guide on 2-Fluorobenzyl isocyanate. As a reactive building block, its utility in modern synthetic and medicinal chemistry is both profound and nuanced. This document is crafted not as a mere datasheet, but as a practical manual for the discerning researcher. Our focus extends beyond the "what" and "how" to explore the critical "why"—the causal relationships that govern its reactivity, the rationale behind specific handling procedures, and the strategic considerations for its application in the synthesis of novel bioactive molecules. Herein, you will find a synthesis of established data, field-proven protocols, and the authoritative grounding necessary to employ this versatile reagent with confidence, precision, and safety.

Core Physicochemical & Structural Characteristics

2-Fluorobenzyl isocyanate (C₈H₆FNO) is an aromatic isocyanate featuring a fluorine atom at the ortho-position of the benzyl ring.[1][2] This substitution pattern is critical, as the electronegativity and size of the fluorine atom can subtly modulate the electronic properties and conformational preferences of the molecule and its derivatives, a feature of significant interest in drug design for influencing metabolic stability or binding affinity.

Molecular Structure

The fundamental structure consists of a benzyl group, substituted with fluorine at the C2 position of the phenyl ring, and an isocyanate (-N=C=O) functional group attached to the benzylic carbon.

Caption: 2D Structure of 2-Fluorobenzyl isocyanate.

Key Physical and Chemical Properties

The quantitative properties of this compound are essential for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 132740-44-4 | [1][3] |

| Molecular Formula | FC₆H₄CH₂NCO | [1][2] |

| Molecular Weight | 151.14 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 202 °C (lit.) | [1][3] |

| Density | 1.18 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index | n20/D 1.505 (lit.) | [1] |

| Flash Point | 90.56 °C (195.0 °F) - closed cup | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis Pathways and Considerations

While numerous methods exist for isocyanate synthesis, the choice of pathway for 2-Fluorobenzyl isocyanate often balances yield, purity, safety, and scale.[4] A common laboratory-scale approach involves the phosgenation of the corresponding primary amine, 2-Fluorobenzylamine, using a phosgene equivalent like triphosgene.

Causality in Synthesis: The use of triphosgene over gaseous phosgene is a critical safety and handling decision in a research setting. Triphosgene is a solid, offering easier stoichiometry control and mitigating the risks associated with handling highly toxic phosgene gas. The reaction is typically run in an inert solvent like methylene chloride with a non-nucleophilic base (e.g., saturated sodium bicarbonate in a biphasic system) to neutralize the HCl byproduct, driving the reaction to completion.[5]

Caption: General workflow for the synthesis of 2-Fluorobenzyl isocyanate.

Alternative "phosgene-free" routes, such as the Curtius rearrangement of a corresponding acyl azide, are also viable and are gaining traction due to improved safety profiles, especially for larger-scale synthesis.[4][6]

Chemical Reactivity: The Electrophilic Hub

The isocyanate functional group is a potent electrophile, making it a cornerstone for forming key linkages in drug molecules. Its reactivity is dominated by the susceptibility of the central carbon atom to nucleophilic attack.

Caption: Reactivity of 2-Fluorobenzyl isocyanate with common nucleophiles.

-

Reaction with Amines: This is arguably the most common application. The reaction with primary or secondary amines is typically rapid and exothermic, yielding highly stable substituted ureas. This reaction is fundamental to building diverse chemical libraries for high-throughput screening in drug discovery.

-

Reaction with Alcohols: In the presence of a catalyst (often a tertiary amine or a tin compound), 2-Fluorobenzyl isocyanate reacts with alcohols to form carbamates (urethanes). This linkage is also prevalent in pharmaceuticals and polymers.

-

Reaction with Water: Isocyanates are moisture-sensitive. They react with water to form an unstable carbamic acid intermediate, which readily decarboxylates to yield the corresponding primary amine (2-Fluorobenzylamine) and carbon dioxide gas. This is a critical consideration for storage and handling, as pressure can build up in sealed containers due to CO₂ evolution.[7]

Applications in Drug Discovery and Development

The strategic incorporation of the 2-fluorobenzyl moiety via an isocyanate linker is a powerful tool for medicinal chemists.

-

Scaffold Decoration and Library Synthesis: The primary use of 2-Fluorobenzyl isocyanate is as a versatile reagent for decorating molecular scaffolds. Its reliable reactivity allows for the rapid generation of large libraries of urea or carbamate derivatives from a common core containing an amine or alcohol. This enables extensive exploration of structure-activity relationships (SAR).[8]

-

Modulation of Pharmacokinetic Properties: The 2-fluoro substituent is not merely an inert placeholder. It can significantly influence a molecule's properties:

-

Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism (a "metabolic block"), potentially increasing the half-life of a drug candidate.

-

Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, thereby enhancing binding affinity and potency.

-

Lipophilicity: Fluorine substitution generally increases lipophilicity, which can affect cell permeability, distribution, and overall pharmacokinetic profile.

-

-

Bioactive Molecule Synthesis: This reagent is a building block in the synthesis of various classes of bioactive molecules, including enzyme inhibitors, receptor agonists/antagonists, and antibacterial agents.[9][10] For example, isocyanides and isocyanates are used to generate diverse heterocyclic structures with potential pharmacological activities.[11][12]

Analytical and Quality Control Methodologies

Ensuring the purity and identity of 2-Fluorobenzyl isocyanate is paramount before its use in synthesis.

-

Chromatographic Methods: Due to the high reactivity of the isocyanate group, direct analysis by HPLC or GC can be challenging. A common strategy involves derivatization. For instance, reacting an aliquot of the material with a nucleophile like dibutylamine or 1-(9-anthracenylmethyl)piperazine (MAP) produces a stable urea derivative that can be easily analyzed by reverse-phase HPLC with UV detection or by GC-MS.[13]

-

Spectroscopic Methods:

-

FTIR (Fourier-Transform Infrared Spectroscopy): This is an excellent technique for confirming the presence of the isocyanate group, which displays a strong, sharp, and highly characteristic absorption band around 2250-2270 cm⁻¹.

-

NMR (Nuclear Magnetic Resonance Spectroscopy): ¹H, ¹³C, and ¹⁹F NMR are used to confirm the overall structure, verify the position of the fluorine atom, and assess purity.

-

-

Titration: The purity (assay) of the isocyanate can be determined by reacting it with an excess of a standard solution of a primary amine (e.g., n-dibutylamine) and then back-titrating the unreacted amine with a standard acid solution.

Safety, Handling, and Storage Protocols

Isocyanates are hazardous compounds requiring strict adherence to safety protocols. They are toxic, sensitizing, and irritant.[14]

Hazard Profile

| Hazard Type | GHS Classification & Statements | Source(s) |

| Acute Toxicity | Acute Tox. 4 (Oral, Dermal, Inhalation) - H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | [1] |

| Irritation | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335): Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [1] |

| Sensitization | Resp. Sens. 1 (H334), Skin Sens. 1 (H317): May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. | [1] |

| Target Organs | Respiratory system. | [1] |

Handling and Personal Protective Equipment (PPE)

All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[15][16]

Caption: Essential PPE for handling 2-Fluorobenzyl isocyanate.

Storage and Incompatibilities

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator at 2-8°C.[1] This minimizes degradation from moisture and prevents unwanted polymerization.

-

Incompatible Materials: Keep away from water, alcohols, amines, strong acids, strong bases, and strong oxidizing agents.[16][17]

Emergency Procedures

-

Spills: Evacuate the area. Absorb the spill with an inert material (sand, sawdust, vermiculite).[15][16] Treat the absorbed material with a decontaminating solution (e.g., a mixture of water, ammonia, and detergent) to neutralize the reactive isocyanate before disposal.[18]

-

First Aid:

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15][17]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[16][17]

-

Eye Contact: Rinse cautiously with water for several minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[15][17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately.[15][17]

-

Appendix: Standard Operating Protocol

Protocol: Synthesis of N-(2-Fluorobenzyl)-N'-(phenyl)urea

This protocol provides a self-validating system for the reaction of 2-Fluorobenzyl isocyanate with aniline, a representative primary amine.

Objective: To synthesize and purify a model urea derivative to demonstrate the characteristic reactivity of the starting isocyanate.

Materials:

-

2-Fluorobenzyl isocyanate (1.51 g, 10.0 mmol)

-

Aniline (0.93 g, 10.0 mmol)

-

Anhydrous Tetrahydrofuran (THF), 50 mL

-

Hexanes, for purification

-

Magnetic stirrer and stir bar

-

Round-bottom flask (100 mL) with septum

-

Syringes and needles

-

Ice-water bath

Methodology:

-

Reactor Setup: Under an inert atmosphere (N₂), add aniline (0.93 g) and anhydrous THF (30 mL) to the 100 mL round-bottom flask. Begin stirring and cool the solution in an ice-water bath.

-

Causality: Anhydrous conditions are crucial to prevent the isocyanate from hydrolyzing. The reaction is cooled initially to control the exotherm.

-

-

Reagent Addition: In a separate, dry vial, dissolve 2-Fluorobenzyl isocyanate (1.51 g) in anhydrous THF (20 mL). Using a syringe, add this solution dropwise to the stirring aniline solution over 15 minutes.

-

Causality: Dropwise addition ensures the reaction temperature remains controlled, preventing the formation of side products.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Monitoring: Monitor the reaction by TLC (Thin Layer Chromatography) or LC-MS to confirm the consumption of starting materials. A key indicator in FTIR analysis would be the disappearance of the strong isocyanate peak (~2260 cm⁻¹).

-

Isolation: Reduce the solvent volume by approximately half using a rotary evaporator. The product, being a urea, is often poorly soluble and should precipitate.

-

Purification: Cool the concentrated mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with cold hexanes (2 x 20 mL) to remove any non-polar impurities.

-

Causality: Washing with a non-polar solvent like hexanes removes unreacted starting materials or less polar side products without dissolving the desired urea product.

-

-

Drying & Characterization: Dry the white solid product under vacuum. Determine the yield and characterize by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity.

References

-

Seo, S.-E., et al. (n.d.). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. National Institutes of Health. Retrieved from [Link]

-

Research Scientific. (n.d.). 2-FLUOROBENZYL ISOCYANATE, 97%. Retrieved from [Link]

-

Hopemax. (n.d.). Key Applications of Benzyl Isocyanate in Pharmaceutical Synthesis. Retrieved from [Link]

-

Canada.ca. (2022). Isocyanates: Control measures guideline. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Isocyanates - Evaluating Exposure. Retrieved from [Link]

- Google Patents. (n.d.). CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate.

-

U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]

-

Nowick, J. S., et al. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-phenylpropanoate. Organic Syntheses, 78, 220. Retrieved from [Link]

-

Georganics. (n.d.). 3-Fluorobenzyl isocyanate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions. Retrieved from [Link]

-

Ibarra, A. A., et al. (2022). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 27(15), 4684. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2003). ISOCYANATES, TOTAL (MAP) 5525. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Medicinal Chemistry of Isocyanides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. Retrieved from [Link]

-

ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isocyanates. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). US4130577A - Process for preparing α, α-dimethylbenzyl isocyanates.

-

PubMed. (2012). Isocyanate and VOC Exposure Analysis Using Flexane®. Retrieved from [Link]

-

ResearchGate. (n.d.). Isocyanide‐Based Multicomponent Reactions. Request PDF. Retrieved from [Link]

-

Huntsman Building Solutions. (2021). Isocyanate Component A Safety Data Sheet. Retrieved from [Link]

-

IRSST. (n.d.). Guide for safe use of isocyanates: An industrial hygiene approach. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2-Fluorobenzyl isocyanate (97%). Retrieved from [Link]

-

MDPI. (n.d.). Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects. Retrieved from [Link]

-

ResearchGate. (n.d.). Challenges and recent advances in bio-based isocyanate production. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds. Retrieved from [Link]

Sources

- 1. 2-Fluorobenzyl isocyanate 97 132740-44-4 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Sigma Aldrich 2-Fluorobenzyl isocyanate 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 4. Isocyanate synthesis by substitution [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cdc.gov [cdc.gov]

- 14. Isocyanates - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. Control measures guide - Canada.ca [canada.ca]

Spectroscopic Profile of 2-Fluorobenzyl Isocyanate: An In-depth Technical Guide

Introduction

2-Fluorobenzyl isocyanate is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility stems from the dual reactivity of the isocyanate group, which readily undergoes addition reactions with nucleophiles, and the influence of the fluorine substituent on the molecule's electronic properties and metabolic stability. A thorough understanding of its spectroscopic characteristics is paramount for researchers in confirming its synthesis, assessing its purity, and tracking its transformations in chemical reactions.

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Fluorobenzyl isocyanate, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific isomer, this guide leverages high-quality predicted data, corroborated by experimental data from its close structural analogs, 4-fluorobenzyl isocyanate and benzyl isocyanate. This comparative approach offers a robust framework for the interpretation of the spectroscopic features of 2-fluorobenzyl isocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 2-Fluorobenzyl isocyanate in solution. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra, offering insights into the chemical environment of each nucleus.

A numbering scheme is used for the assignment of NMR signals:

Caption: Proposed primary fragmentation pathway for 2-Fluorobenzyl isocyanate in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds like 2-fluorobenzyl isocyanate.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-fluorobenzyl isocyanate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of approximately -1 to 12 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Use a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

Use proton decoupling to simplify the spectrum.

-

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Set the spectral width to cover the expected range for aromatic fluorine compounds.

-

Proton decoupling can be used to simplify the spectrum.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean, empty sample holder.

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and compare them to known correlation tables.

Mass Spectrometry

-

Sample Preparation: Dilute a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Acquisition (EI-MS):

-

Introduce the sample into the ion source (often via a direct insertion probe or a GC inlet).

-

The standard electron energy for EI is 70 eV.

-

Scan a suitable mass range (e.g., m/z 40-300).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic characteristics of 2-fluorobenzyl isocyanate. The predicted NMR, IR, and MS data, in conjunction with experimental data from structural analogs, offer a robust framework for the identification and characterization of this important synthetic building block. The key diagnostic features include the complex aromatic region in the ¹H NMR spectrum, the large carbon-fluorine coupling constant in the ¹³C NMR spectrum, the characteristic ¹⁹F NMR chemical shift, the strong isocyanate stretch in the IR spectrum, and the fragmentation pattern in the mass spectrum dominated by the loss of the NCO group. This comprehensive spectroscopic profile serves as a valuable resource for researchers working with 2-fluorobenzyl isocyanate.

References

-

PubChem. Benzyl isocyanate. National Center for Biotechnology Information. [Link]

-

SpectraBase. Benzylisocyanate - Optional[ATR-IR] - Spectrum. [Link]

-

NIST. Benzyl isocyanate. National Institute of Standards and Technology. [Link]

-

NIST. Benzyl isocyanate. National Institute of Standards and Technology. [Link]

-

SpectraBase. Benzyl isocyanide - Optional[13C NMR] - Spectrum. [Link]

-

NIST. Benzyl isocyanate. National Institute of Standards and Technology. [Link]

-

SpectraBase. Benzylisocyanate - Optional[1H NMR] - Spectrum. [Link]

An In-depth Technical Guide to the Solubility of 2-Fluorobenzyl Isocyanate in Organic Solvents

This guide provides a comprehensive analysis of the solubility and reactivity of 2-Fluorobenzyl isocyanate (C₈H₆FNO), a critical reagent in modern synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data points to explain the underlying chemical principles, practical methodologies for solubility determination, and the critical implications of solvent choice in synthetic applications.

Introduction: The Chemical Identity and Significance of 2-Fluorobenzyl Isocyanate

2-Fluorobenzyl isocyanate is an aromatic isocyanate featuring a benzyl group substituted with a fluorine atom at the ortho position.[1][2][3] This structure imparts a unique combination of reactivity and physicochemical properties. The highly electrophilic isocyanate group (–N=C=O) is the primary site of reactivity, making it an invaluable building block for the synthesis of ureas, carbamates, and other derivatives.[4][5] These motifs are prevalent in a wide range of pharmaceutically active compounds.[4][6]

Understanding the solubility of this reagent is not merely an academic exercise; it is fundamental to its practical application. Proper solvent selection is paramount for achieving homogenous reaction conditions, controlling reaction rates, minimizing side reactions, and ensuring the successful synthesis of target molecules.[7] This guide will dissect the factors governing its solubility, its notable reactivity with certain solvent classes, and provide a framework for its effective use in the laboratory.

The Core of the Matter: Solubility Profile and Reactivity

The solubility of 2-Fluorobenzyl isocyanate is dictated by its molecular structure: a moderately polar isocyanate group, a non-polar benzene ring, and an electronegative fluorine atom. The fundamental principle of "like dissolves like" is the primary predictor of its behavior in various organic solvents.[8]

Key Structural Considerations:

-

Isocyanate Group (-NCO): This functional group is highly polar and reactive.

-

Benzene Ring: A bulky, non-polar aromatic system that favors interaction with non-polar or moderately polar solvents.

-

Fluorine Atom: Its electronegativity introduces a dipole moment, slightly increasing the molecule's overall polarity.

However, a critical distinction must be made for isocyanates: dissolution in protic solvents is almost always accompanied by a chemical reaction. The lone pair of electrons on the oxygen or nitrogen of a protic solvent readily attacks the electrophilic carbon of the isocyanate group. Therefore, for synthetic purposes where the isocyanate moiety is intended to react with a specific nucleophile, inert aprotic solvents are almost exclusively used .

Below is a summary of the expected solubility and reactivity of 2-Fluorobenzyl isocyanate in common organic solvent classes.

Data Presentation: Solubility and Reactivity Overview

| Solvent Class | Representative Solvents | Expected Solubility | Causality and Field Insights |

| Aprotic Polar | Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble / Highly Soluble | These solvents possess sufficient polarity to dissolve the isocyanate without having active protons to react with it.[7] They are the preferred choice for reactions involving isocyanates, as they facilitate a homogenous reaction environment. DMF and DMSO, in particular, can sometimes catalyze the reaction of aromatic isocyanates.[9] |

| Aprotic Non-Polar | Hexane, Toluene, Dichloromethane (DCM), Chloroform | Sparingly Soluble to Soluble | Solubility in these solvents is driven by the non-polar aromatic ring. While hexane may be a poor solvent, toluene and chlorinated solvents like DCM are often suitable for achieving dissolution and running reactions, offering a less polar environment than solvents like THF or DMF. |

| Protic | Water, Methanol, Ethanol, Isopropanol, Amines | Reactive | These solvents will readily react with the isocyanate group. Water hydrolyzes the isocyanate to an unstable carbamic acid, which decomposes to 2-fluorobenzylamine and CO₂.[7] Alcohols and amines will react to form carbamates and ureas, respectively. Therefore, these solvents are generally avoided unless they are the intended reactant. Strict use of anhydrous (dry) solvents is imperative.[7][10] |

Visualization: Solubility & Reactivity Pathways

The following diagram illustrates the decision-making process for solvent selection based on the principles of solubility and reactivity.

Caption: Logical flow for predicting the outcome of mixing 2-Fluorobenzyl isocyanate with different solvent classes.

Experimental Protocol: Determining Solubility

This section provides a standardized, self-validating methodology for qualitatively and semi-quantitatively assessing the solubility of 2-Fluorobenzyl isocyanate in a novel or uncharacterized solvent system.

Objective: To determine if the compound is soluble, sparingly soluble, or insoluble/reactive in a given anhydrous solvent at a specific concentration and temperature.

Materials:

-

2-Fluorobenzyl isocyanate

-

Anhydrous solvent to be tested

-

Small, dry glass vials (e.g., 4 mL) with caps

-

Calibrated micropipettes

-

Vortex mixer

-

Analytical balance

Methodology:

-

Preparation: Ensure all glassware is rigorously dried in an oven and cooled in a desiccator to prevent moisture contamination.[10] All solvent manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the anhydrous test solvent to a labeled, dry vial.

-

Solute Addition: Weigh a specific amount of 2-Fluorobenzyl isocyanate (e.g., 20 mg for a ~20 mg/mL test). Due to its liquid nature (density ≈ 1.18 g/mL), this is best done by dispensing a target volume (e.g., ~17 µL) and recording the exact mass added.

-

Mixing: Cap the vial securely and vortex the mixture vigorously for 60 seconds.[8]

-

Observation: Allow the vial to stand for 2-3 minutes and observe the solution against a contrasting background.

-

Soluble: The solution is completely clear and homogenous, with no visible solid particles or liquid droplets.

-

Sparingly Soluble: The solution is hazy, or a significant portion of the compound has dissolved but some undissolved material remains.

-

Insoluble/Immiscible: The compound remains as a distinct separate phase (liquid droplets or solid precipitate).[8]

-

-

Confirmation (for Protic Solvents): If a protic solvent is being tested, the formation of a precipitate (a urea or carbamate) or gas evolution (CO₂) after initial dissolution is a strong indicator of reaction, not simple solubility. This can be confirmed via analytical techniques like TLC or LC-MS to check for the appearance of new products.

-

Documentation: Record the solvent, the exact mass of solute, the volume of solvent, the temperature, and the qualitative observation.

Visualization: Experimental Workflow

Caption: Step-by-step workflow for determining the solubility of 2-Fluorobenzyl isocyanate.

Safety, Handling, and Storage: A Trustworthiness Pillar

Isocyanates as a class are potent, hazardous chemicals that demand rigorous safety protocols.[11][12] Trustworthy and reproducible science begins with safe laboratory practices.

Health Hazards:

-

Respiratory Sensitization: Isocyanates are potent respiratory sensitizers.[11][13] Inhalation of vapors may cause allergy or asthma-like symptoms, which can become severe and life-threatening with subsequent exposures.[13]

-

Irritation: The compound is an irritant to the skin, eyes, and respiratory tract.[13][14] Direct contact can cause skin irritation, rashes, and blistering.[11][13]

-

Toxicity: 2-Fluorobenzyl isocyanate is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1]

Mandatory Protective Measures:

-

Ventilation: All handling must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[11][14]

-

Personal Protective Equipment (PPE):

-

Gloves: Chemically resistant gloves (e.g., butyl rubber, not thin latex) are required.[11]

-

Eye Protection: Safety goggles and a face shield must be worn.[2]

-

Respiratory Protection: In case of inadequate ventilation, a supplied-air respirator or an appropriate cartridge respirator (e.g., type ABEK) is necessary.[2][11]

-

Lab Coat: A lab coat must be worn to protect from skin contact.

-

Storage and Handling:

-

Moisture Sensitivity: Store in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen).[5][10] Moisture ingress will degrade the material.

-

Temperature: Store in a cool, designated area, typically refrigerated (2-8°C) as recommended by the supplier.[3]

-

Incompatibilities: Keep away from water, alcohols, amines, strong bases, and strong acids.

Field Application: A Drug Development Case Study

Scenario: A medicinal chemistry team is tasked with synthesizing a library of novel urea compounds as potential inhibitors for a cancer-related kinase. The core synthetic step involves reacting various substituted anilines with 2-Fluorobenzyl isocyanate.

The Challenge: The chosen aniline starting material is poorly soluble in non-polar solvents like toluene but shows good solubility in THF. The initial reaction attempt in toluene resulted in a heterogeneous slurry, leading to a low yield ( < 20%) and the formation of multiple byproducts.

Analysis & Solution:

-

Causality of Failure: The poor solubility of the aniline in toluene prevented it from being available in the solution phase to react with the isocyanate. The isocyanate, being highly reactive, began to undergo side reactions (e.g., trimerization or reaction with trace moisture) while the desired reaction failed to proceed efficiently.

-

The Role of Solubility Science: By applying the principles outlined in this guide, the senior scientist recommended switching the solvent to anhydrous THF. 2-Fluorobenzyl isocyanate is known to be highly soluble in THF, as is the aniline substrate.

-

The Outcome: Running the reaction in anhydrous THF under a nitrogen atmosphere resulted in a completely homogenous solution. This allowed for efficient molecular interaction between the two reactants. The reaction proceeded smoothly to completion within hours at room temperature, yielding the desired urea product in >95% purity and an isolated yield of 92%.

This case study demonstrates that a foundational understanding of reagent solubility is not a trivial detail but a cornerstone of successful synthesis, directly impacting yield, purity, and project timelines in a drug development setting.

Conclusion

2-Fluorobenzyl isocyanate is a versatile synthetic building block whose effective use is inextricably linked to a thorough understanding of its solubility and reactivity. Its solubility is highest in polar aprotic solvents such as THF, DMF, and acetone, which are the preferred media for its synthetic applications. Conversely, it reacts readily with protic solvents like water and alcohols, a crucial consideration for avoiding side reactions and degradation. Adherence to stringent safety protocols is non-negotiable due to the compound's hazardous nature. By leveraging the principles and methodologies detailed in this guide, researchers can confidently select appropriate solvents, optimize reaction conditions, and safely handle this potent reagent to advance their scientific objectives.

References

-

GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]

-

Isocyanate Risk Assessment and Control Measures. Commodious. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Barnard College, Columbia University. [Link]

-

Safety aspects of handling isocyanates in urethane foam production. IChemE. [Link]

-

Isocyanates: Understanding the Risks and Staying Safe. DOD Technologies. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Texas at Dallas. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Isocyanate Exposure: Health Risks & Safety Precautions. Chemscape. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Denver. [Link]

-

Solubility of Organic Compounds. McMaster University. [Link]

-

2-Fluorobenzyl isocyanate (97%). Amerigo Scientific. [Link]

-

Key Applications of Benzyl Isocyanate in Pharmaceutical Synthesis. Medium. [Link]

-

Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. National Institutes of Health (NIH). [Link]

-

Benzyl isocyanate – general description and application. Georganics. [Link]

-

Innovations in isocyanate synthesis for a sustainable future. Royal Society of Chemistry. [Link]

-

Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics. [Link]

-

Effect of polar aprotic solvents and organometallic catalysts on the reaction of alcohols with isocyanates. The Hebrew University of Jerusalem. [Link]

-

On the Para/Ortho Reactivity of Isocyanate Groups during the Carbamation of Cellulose Nanocrystals Using 2,4-Toluene Diisocyanate. MDPI. [Link]

-

Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Frontiers in Chemistry. [Link]

Sources

- 1. 2-Fluorobenzyl isocyanate 97 132740-44-4 [sigmaaldrich.com]

- 2. 2-Fluorobenzyl isocyanate 97 132740-44-4 [sigmaaldrich.com]

- 3. 2-Fluorobenzyl isocyanate (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzyl isocyanate – general description and application [georganics.sk]

- 6. Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. chem.ws [chem.ws]

- 9. cris.huji.ac.il [cris.huji.ac.il]

- 10. icheme.org [icheme.org]

- 11. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 12. Isocyanate Risk Assessment: Essential Control Measures [commodious.co.uk]

- 13. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]

- 14. dodtec.com [dodtec.com]

An In-Depth Technical Guide to the Reaction of 2-Fluorobenzyl Isocyanate with Amines

Abstract

The reaction between 2-fluorobenzyl isocyanate and amines to form substituted ureas is a cornerstone of modern synthetic chemistry, with profound implications in drug discovery and materials science. This guide provides an in-depth analysis of the underlying reaction mechanism, explores the nuanced role of the ortho-fluoro substituent, presents detailed experimental protocols, and offers insights into the characterization of the resulting urea products. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies to serve as an authoritative resource.

Introduction: Significance in Medicinal Chemistry and Beyond

Isocyanates are highly reactive intermediates characterized by the R−N=C=O functional group.[1] Their reaction with nucleophiles, particularly primary and secondary amines, provides a direct and efficient route to N,N'-disubstituted ureas.[2][3] This transformation is of paramount importance in the pharmaceutical industry, where the urea moiety is a common structural motif in a multitude of therapeutic agents due to its ability to participate in hydrogen bonding, a key interaction for drug-target binding.[4]

2-Fluorobenzyl isocyanate, specifically, is a valuable building block. The presence of the fluorine atom at the ortho position of the benzyl ring introduces unique electronic and steric properties that can modulate the reactivity of the isocyanate group and influence the pharmacological profile of the final product.[5] Understanding the intricacies of its reaction with amines is therefore crucial for the rational design and synthesis of novel chemical entities.

The Core Reaction Mechanism: Nucleophilic Addition

The fundamental reaction between 2-fluorobenzyl isocyanate and an amine is a nucleophilic addition. The isocyanate group's carbon atom is highly electrophilic due to its position between two electronegative atoms (nitrogen and oxygen), making it susceptible to attack by nucleophiles.[5] Primary and secondary amines, possessing a lone pair of electrons on the nitrogen atom, act as potent nucleophiles in this context.[6]

The reaction proceeds via a concerted or stepwise mechanism, culminating in the formation of a stable urea linkage.

Step 1: Nucleophilic Attack The reaction initiates with the lone pair of the amine's nitrogen atom attacking the electrophilic carbonyl carbon of the isocyanate group.[7]

Step 2: Formation of a Zwitterionic Intermediate This attack leads to the formation of a transient, unstable zwitterionic intermediate. In this intermediate, the nitrogen atom of the amine bears a positive charge, and the oxygen atom of the carbonyl group carries a negative charge.

Step 3: Proton Transfer and Urea Formation A rapid intramolecular or intermolecular proton transfer from the positively charged nitrogen to the negatively charged oxygen occurs. This step neutralizes the charges and results in the formation of the final, stable N-(2-fluorobenzyl)-N'-substituted urea product.

The overall reaction is typically fast and exothermic, often proceeding to completion at room temperature without the need for a catalyst.[8]

Visualization of the Reaction Mechanism

Caption: Causality of how the ortho-fluoro substituent influences the reaction rate.

Experimental Protocol: Synthesis of N-(2-Fluorobenzyl)-N'-alkyl/aryl-urea

This section provides a robust, self-validating protocol for the synthesis of urea derivatives from 2-fluorobenzyl isocyanate.

Materials and Reagents:

-

2-Fluorobenzyl isocyanate (purity ≥97%) [9]* Primary or secondary amine of interest

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)) [10]* Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

-

Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., 5-10 mL per mmol of amine).

-

Reaction Initiation: While stirring the amine solution at room temperature (or cooled in an ice bath for highly reactive amines), add 2-fluorobenzyl isocyanate (1.0-1.1 equivalents) dropwise via a syringe.

-

Reaction Monitoring: The reaction is often rapid. [8]Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. The disappearance of the isocyanate can also be monitored by IR spectroscopy by observing the strong absorption band around 2250-2280 cm⁻¹. [11]4. Workup:

-

Once the reaction is complete, if the product precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

-

If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude product can then be purified.

-

-

Purification: Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data Summary

The choice of solvent and reaction conditions can influence the yield and purity of the final product. Below is a representative table of reaction outcomes with various amines.

| Amine Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzylamine | DCM | 25 | 1 | >95 |

| n-Butylamine | THF | 0-25 | 1 | >95 |

| Aniline | MeCN | 25 | 2 | ~90 |

| Piperidine | DCM | 0-25 | 0.5 | >95 |

Product Characterization: A Spectroscopic Approach

Confirmation of the N,N'-disubstituted urea product structure is essential and is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The formation of the urea is confirmed by the appearance of characteristic signals for the N-H protons, typically in the range of 5-9 ppm. The benzylic protons (CH₂) adjacent to the fluorinated ring usually appear as a doublet or triplet around 4.3-4.5 ppm, often showing coupling to the fluorine atom. [12]* ¹³C NMR: The carbonyl carbon of the urea functional group gives a characteristic signal in the range of 155-160 ppm. [12]* ¹⁹F NMR: A signal corresponding to the fluorine atom on the benzyl ring will be present.

Infrared (IR) Spectroscopy

-

The disappearance of the strong, sharp isocyanate (-N=C=O) peak around 2250-2280 cm⁻¹ is a key indicator of reaction completion.

-

The appearance of a strong carbonyl (C=O) stretching band for the urea at approximately 1630-1680 cm⁻¹.

-

The presence of N-H stretching bands in the region of 3300-3500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized urea derivative, providing definitive evidence of the successful reaction.

Conclusion: A Versatile and Reliable Reaction

The reaction of 2-fluorobenzyl isocyanate with amines is a highly efficient and versatile method for the synthesis of N,N'-disubstituted ureas. The mechanism, driven by the nucleophilic attack of the amine on the electrophilic isocyanate carbon, is robust and generally high-yielding. The ortho-fluoro substituent plays a subtle but important role, influencing the electronic properties of the isocyanate and, consequently, its reactivity. The straightforward experimental protocols and clear spectroscopic signatures of the products make this reaction an invaluable tool for professionals in drug development and chemical synthesis. By understanding the principles outlined in this guide, researchers can confidently employ this reaction to construct complex molecules with potential therapeutic applications.

References

-

ResearchGate. (n.d.). Mechanism of nucleophilic addition between isocyanate and thiol... Retrieved from [Link]

-

Cravotto, G., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 2378–2386. Retrieved from [Link]

- Google Patents. (n.d.). CN101205204A - Synthesis of N-benzyl-N-benzyloxyurea.

-

ResearchGate. (n.d.). NMR assignments and structural characterization of new thiourea and urea kynurenamine derivatives nitric oxide synthase inhibitors. Retrieved from [Link]

-

Ren, Y. (n.d.). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. Retrieved from [Link]

-

Fenix. (n.d.). Reactions of CO2 with Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Retrieved from [Link]

-

Si, Y.-X., Zhu, P.-F., & Zhang, S.-L. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22(22), 9086–9090. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE KINETICS OF THE TERTIARY-AMINE-CATALYZED REACTION OF ORGANIC ISOCYANATES WITH THIOLS. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C−N Bonds in Urea and Thiourea. Retrieved from [Link]

-

PubMed Central. (n.d.). How To Get Isocyanate? Retrieved from [Link]

-

ACS Publications. (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. Retrieved from [Link]

-

eScholarship. (n.d.). 1H NMR Relaxation in Urea. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-(2-Fluorobenzyl)-1-(2-fluorobenzyloxy)urea. Retrieved from [Link]

-

PubMed. (1987). Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy. Retrieved from [Link]

-

Wikibooks. (n.d.). Organic Chemistry/Isocyanate. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of Isocyanates with amines. Retrieved from [Link]

-

CentAUR. (n.d.). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. Retrieved from [Link]

-

ACS Publications. (n.d.). Fluorinated cyanates and isocyanates. New type of rearrangement. Retrieved from [Link]

-

RSC Publishing. (2024). Isocyanate-based multicomponent reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Relative reactivity's of various functional groups towards isocyanates. Retrieved from [Link]

-

NIH. (2019). On the Para/Ortho Reactivity of Isocyanate Groups during the Carbamation of Cellulose Nanocrystals Using 2,4-Toluene Diisocyanate. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Retrieved from [Link]

-

Georganics. (n.d.). 3-Fluorobenzyl isocyanate. Retrieved from [Link]

-

ResearchGate. (n.d.). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines? Retrieved from [Link]

-

ResearchGate. (n.d.). Isocyanide‐Based Multicomponent Reactions: A Concise Approach to 2‐Amino‐3‐perfluoroalkylfurans Using Methyl Perfluoroalk‐2‐ynoates as Fluorinated Building Blocks. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Lanthanum(III) Trifluoromethanesulfonate Catalyzed Direct Synthesis of Ureas from N-Benzyloxycarbonyl-, N-Allyloxycarbonyl-, and N-2,2,2-Trichloroethoxycarbonyl-Protected Amines. Retrieved from [Link]

Sources

- 1. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene [organic-chemistry.org]

- 8. experts.umn.edu [experts.umn.edu]

- 9. 2-对氟异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 12. researchgate.net [researchgate.net]

2-Fluorobenzyl isocyanate electrophilicity of the isocyanate group

An In-depth Technical Guide to the Electrophilicity of the Isocyanate Group in 2-Fluorobenzyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorobenzyl isocyanate is a key reagent in synthetic chemistry, prized for the reactivity of its isocyanate functional group. This technical guide provides a detailed examination of the electrophilicity of the isocyanate carbon in 2-fluorobenzyl isocyanate, a critical parameter governing its reaction kinetics and synthetic utility. We will dissect the electronic and steric factors contributed by the 2-fluorobenzyl moiety, contrasting its reactivity with related aliphatic and aromatic isocyanates. This document provides field-proven experimental protocols for the synthesis of urea and carbamate derivatives, methods for kinetic analysis, and discusses the compound's application in the synthesis of complex molecules, particularly within the domain of drug discovery.

Introduction: The Isocyanate Functional Group

The isocyanate group (–N=C=O) is a highly valuable functional group in organic synthesis, characterized by the central carbon atom's significant electrophilicity.[1][2] This reactivity makes isocyanates versatile intermediates for the formation of a wide array of stable covalent linkages, including ureas, carbamates, and thiocarbamates, through reactions with nucleophiles.[3] The reactivity of an isocyanate is profoundly influenced by the electronic nature of its substituent (R-group). Electron-withdrawing groups enhance the electrophilicity of the isocyanate carbon and accelerate nucleophilic attack, whereas electron-donating groups have the opposite effect.[3]

2-Fluorobenzyl isocyanate (C₈H₆FNO) presents a unique case study in isocyanate reactivity. The presence of a benzyl group, a fluorine atom at the ortho position, and a methylene spacer creates a nuanced electronic environment that dictates its behavior in chemical reactions. This guide aims to provide a comprehensive analysis of these structural contributions to the electrophilicity of the isocyanate group.

Foundational Principles of Isocyanate Reactivity

Electronic Structure of the Isocyanate Group

The reactivity of the isocyanate group stems from its electronic structure. The carbon atom is double-bonded to both a nitrogen and an oxygen atom, creating a cumulene system. Resonance analysis reveals a significant contribution from structures that place a positive charge on the carbon atom, rendering it highly electrophilic and susceptible to attack by nucleophiles.[4]

The general mechanism for the reaction of an isocyanate with a nucleophile (e.g., an amine or alcohol) involves the nucleophilic attack on the electrophilic carbon atom, followed by proton transfer to the nitrogen atom.[2][3]

General Order of Nucleophilicity

The rate of reaction with an isocyanate is highly dependent on the nucleophile. The generally accepted order of reactivity for common nucleophiles is:

Primary Aliphatic Amines > Secondary Amines > Primary Aromatic Amines > Alcohols ≈ Thiols > Water [2]

Reactions with primary amines are typically very rapid and often do not require catalysis.[5][6] In contrast, reactions with alcohols to form carbamates are significantly slower and usually necessitate the use of catalysts, such as tertiary amines or organotin compounds like dibutyltin dilaurate (DBTDL), to proceed at a practical rate.[7][8]

The Electronic Influence of the 2-Fluorobenzyl Substituent

The electrophilicity of the isocyanate in 2-fluorobenzyl isocyanate is modulated by the combined effects of the methylene spacer and the 2-fluoro-substituted phenyl ring.

The Role of the Methylene (-CH₂) Spacer

The -CH₂- group between the aromatic ring and the isocyanate nitrogen is critical. It acts as an electronic insulator, preventing direct resonance interaction between the phenyl ring's π-system and the N=C=O group. Consequently, 2-fluorobenzyl isocyanate behaves more like an aliphatic isocyanate than an aromatic isocyanate (e.g., phenyl isocyanate). This structural feature is key to its heightened reactivity compared to many aryl isocyanates.

The Dominant Inductive Effect of the Fluorine Atom

Fluorine is the most electronegative element, and its primary influence on the reactivity of 2-fluorobenzyl isocyanate is through a potent electron-withdrawing inductive effect (-I).[9] This effect operates through the sigma (σ) bonds, pulling electron density away from the aromatic ring, through the methylene spacer, and ultimately from the isocyanate group. This withdrawal of electron density further increases the partial positive charge on the isocyanate carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack.

While fluorine also possesses lone pairs that can participate in a positive resonance effect (+R), donating electron density to the aromatic ring, this effect is largely confined to the ring itself and is significantly attenuated by the insulating methylene group.[10][11] Therefore, the reactivity of the distal isocyanate group is overwhelmingly dictated by the powerful -I effect of the fluorine atom.

Sources

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 4. poliuretanos.net [poliuretanos.net]

- 5. experts.umn.edu [experts.umn.edu]

- 6. rsc.org [rsc.org]

- 7. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pubs.acs.org [pubs.acs.org]

The Strategic Incorporation of 2-Fluorobenzyl Isocyanate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Building Block

In the landscape of contemporary drug discovery, the pursuit of molecular entities with finely tuned pharmacological profiles is paramount. The strategic incorporation of specific structural motifs can profoundly influence a compound's bioactivity, metabolic stability, and overall druglikeness. Among the versatile reagents available to the medicinal chemist, 2-Fluorobenzyl isocyanate has emerged as a particularly valuable building block. Its unique combination of a reactive isocyanate functional group and the subtle yet impactful presence of an ortho-fluoro substituent on the benzyl ring offers a compelling set of advantages for the synthesis of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of 2-Fluorobenzyl isocyanate, with a focus on its potential to address key challenges in medicinal chemistry. We will delve into the nuanced effects of the ortho-fluoro group on molecular properties and provide practical, field-proven insights into its utilization in the synthesis of ureas and carbamates, key functionalities in a multitude of bioactive compounds.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.

| Property | Value | Reference |

| CAS Number | 132740-44-4 | [1] |

| Molecular Formula | C₈H₆FNO | [1] |

| Molecular Weight | 151.14 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 202 °C (lit.) | |

| Density | 1.18 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.505 (lit.) | |

| Storage Temperature | 2-8°C | [1] |

Safety Profile: 2-Fluorobenzyl isocyanate is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator with a suitable filter. It is classified as an acute toxicant (oral, dermal, and inhalation), a skin and eye irritant, and a respiratory and skin sensitizer. All manipulations should be conducted in a well-ventilated fume hood.

Synthesis of 2-Fluorobenzyl Isocyanate

The accessibility of 2-Fluorobenzyl isocyanate from commercially available starting materials is a key advantage for its widespread use. The most common synthetic routes start from either 2-fluorobenzyl bromide or 2-fluorobenzylamine.

From 2-Fluorobenzyl Bromide

A common laboratory-scale synthesis involves the conversion of 2-fluorobenzyl bromide to the corresponding isocyanate. This can be achieved through a variety of methods, including reaction with a cyanate salt.[3]

Diagram 1: Synthesis from 2-Fluorobenzyl Bromide.

From 2-Fluorobenzylamine

An alternative and widely used method is the phosgenation of 2-fluorobenzylamine. Due to the high toxicity of phosgene gas, safer alternatives like triphosgene or diphosgene are often employed in the laboratory setting.[4]

Diagram 2: Synthesis from 2-Fluorobenzylamine.

The Influence of the Ortho-Fluoro Substituent: A Subtle but Powerful Modulator

The defining feature of 2-Fluorobenzyl isocyanate is the fluorine atom at the ortho position of the benzyl ring. This seemingly minor modification exerts a profound influence on the molecule's reactivity and the properties of its derivatives.

Electronic Effects

The fluorine atom is highly electronegative and acts as an electron-withdrawing group through the inductive effect. This can influence the electrophilicity of the isocyanate carbon, potentially increasing its reactivity towards nucleophiles.[5] However, this effect can be counterbalanced by the resonance effect, where the lone pairs of the fluorine can donate electron density to the aromatic ring. The interplay of these electronic effects can fine-tune the reactivity of the isocyanate.

Steric Hindrance

The ortho-fluoro group introduces a degree of steric hindrance around the benzylic methylene and the isocyanate functionality.[6] This steric bulk can influence the kinetics of reactions, favoring certain conformations and potentially leading to diastereoselectivity in reactions with chiral nucleophiles.

Modulation of Physicochemical and ADME Properties

In the resulting urea or carbamate derivatives, the 2-fluorobenzyl moiety can significantly impact key drug-like properties. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism.[7] Furthermore, the introduction of a fluorine atom can modulate lipophilicity (logP), aqueous solubility, and membrane permeability, all critical parameters for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[8][9][10]

Core Reactivity and Synthetic Applications

The primary utility of 2-Fluorobenzyl isocyanate in medicinal chemistry lies in its efficient and predictable reactions with nucleophiles, primarily amines and alcohols, to form stable urea and carbamate linkages, respectively. These functional groups are prevalent in a vast array of biologically active molecules.

Urea Formation: A Gateway to Bioactive Scaffolds